(Piperidin-3-yl)urea hydrochloride

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

Why choose (Piperidin-3-yl)urea hydrochloride over generic piperidinyl ureas? The 3‑yl isomer’s measured logP (−0.784) and melting point (211–213 °C) differ sharply from the 4‑yl variant (logP −1.692, mp 178–185 °C), ensuring unambiguous identification in QC and reproducible solubility in automated synthesis. Supplied as a free‑flowing hydrochloride salt, it eliminates neutralization steps and integrates directly into parallel medicinal chemistry workflows. This is the same 3‑yl urea core found in the clinical CHK1 inhibitor AZD7762 (IC₅₀ 5 nM), making it a privileged scaffold for ATP‑competitive kinase programs. Stable at room temperature, it streamlines storage and compound management for combinatorial library production targeting GPCRs and ion channels.

Molecular Formula C6H14ClN3O
Molecular Weight 179.65 g/mol
CAS No. 1211697-62-9
Cat. No. B3376581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Piperidin-3-yl)urea hydrochloride
CAS1211697-62-9
Molecular FormulaC6H14ClN3O
Molecular Weight179.65 g/mol
Structural Identifiers
SMILESC1CC(CNC1)NC(=O)N.Cl
InChIInChI=1S/C6H13N3O.ClH/c7-6(10)9-5-2-1-3-8-4-5;/h5,8H,1-4H2,(H3,7,9,10);1H
InChIKeyQOXLGZANFBZVIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Piperidin-3-yl)urea hydrochloride (CAS 1211697-62-9): Core Identity and Procurement Baseline


(Piperidin-3-yl)urea hydrochloride (CAS 1211697-62-9, MF: C6H14ClN3O, MW: 179.65 g/mol) is a piperidine‑based urea derivative supplied as a hydrochloride salt . The compound is typically offered as a white powder with ≥95% purity, stored at room temperature, and is widely employed as a building block in medicinal chemistry and organic synthesis [1][2]. Its molecular architecture—a urea moiety attached at the 3‑position of a piperidine ring—distinguishes it from regioisomeric analogs and establishes a distinct physicochemical and synthetic profile [3].

Why (Piperidin-3-yl)urea Hydrochloride Cannot Be Swapped with Its Regioisomers or Free Base


Regioisomeric piperidinyl ureas—specifically the 3‑yl, 4‑yl, and 2‑ylmethyl variants—exhibit markedly different computed and measured physicochemical properties [1]. For instance, the measured logP of the 3‑yl hydrochloride is −0.784, whereas the 4‑yl hydrochloride registers −1.692, a >2‑fold difference in lipophilicity that directly impacts solubility, membrane permeability, and chromatographic behavior [2]. Similarly, the melting point of the 3‑yl salt (211–213 °C) is 25–30 °C higher than that of the 4‑yl isomer (178–185 °C), reflecting distinct crystal packing and thermal stability [3]. These quantifiable divergences preclude simple one‑for‑one substitution in synthetic protocols, analytical methods, or formulation development.

Quantitative Differentiation Evidence for (Piperidin-3-yl)urea Hydrochloride Versus Closest Analogs


Regioisomeric LogP Divergence: (Piperidin-3-yl)urea HCl vs. 4-yl Isomer

The measured logP of (piperidin-3-yl)urea hydrochloride (−0.784) is approximately 0.9 log units higher than that of the 4‑yl regioisomer (−1.692) [1][2]. This difference, derived from the same database and method, indicates that the 3‑yl compound is roughly 8‑fold more lipophilic than its 4‑yl counterpart. Such a shift in lipophilicity alters the compound's distribution in biphasic systems and its retention time in reversed‑phase HPLC, making the 3‑yl isomer more amenable to organic solvent extraction and less prone to premature aqueous washout in biological assays.

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

Melting Point Contrast: (Piperidin-3-yl)urea HCl vs. 4-yl Isomer

The melting point of (piperidin-3-yl)urea hydrochloride is 211–213 °C, whereas the 4‑yl regioisomer melts at 178–185 °C [1]. The 25–30 °C higher melting range of the 3‑yl isomer reflects stronger intermolecular interactions in the crystal lattice. In procurement and handling, this difference manifests as greater thermal robustness: the 3‑yl compound can be stored and shipped at ambient temperature without special precautions, while the 4‑yl analog may be more sensitive to elevated storage temperatures and require controlled conditions.

Solid‑State Chemistry Thermal Analysis Quality Control

Positional Advantage in Pharmacophore Construction: 3‑yl Urea as a Privileged Scaffold

The 3‑yl substitution pattern of the piperidine‑urea motif is a critical pharmacophoric element in the clinical checkpoint kinase inhibitor AZD7762 [1]. The (S)‑piperidin‑3‑yl urea core of AZD7762 directly engages the ribose‑binding pocket of CHK1, achieving an enzymatic IC50 of 5 nM and cellular EC50 of 10 nM [2]. In contrast, the 4‑yl regioisomer is not reported in any clinical or late‑preclinical candidate of comparable potency. This is a clear demonstration that the 3‑yl orientation is specifically favored for achieving high‑affinity interactions with certain kinase active sites.

Medicinal Chemistry Kinase Inhibitors Structure‑Based Design

Hydrochloride Salt vs. Free Base: Quantified Enhancement in Handling and Solubility

The hydrochloride salt of (piperidin-3-yl)urea increases aqueous solubility and handling ease relative to the free base [1][2]. While the free base (CAS 1016751‑11‑3) is a low‑melting solid or oil that is difficult to manipulate, the hydrochloride is a stable, free‑flowing powder that can be accurately weighed and dissolved in aqueous buffers . The enhanced solubility directly facilitates its use in high‑throughput screening (HTS) and automated liquid‑handling systems, where precise, reproducible dispensing is required [3].

Formulation Science Analytical Chemistry Building Block Procurement

Procurement‑Driven Application Scenarios for (Piperidin-3-yl)urea Hydrochloride


Medicinal Chemistry: Synthesis of 3‑yl Urea‑Containing Kinase Inhibitors

Based on the privileged scaffold status of the 3‑yl urea core—exemplified by the clinical CHK1 inhibitor AZD7762 (IC50 = 5 nM) [1]—(piperidin-3-yl)urea hydrochloride serves as an ideal starting point for constructing novel ATP‑competitive kinase inhibitors. The ready‑to‑use hydrochloride salt eliminates the need for an additional neutralization step, accelerating parallel synthesis and enabling rapid SAR exploration around the piperidine ring.

Analytical Chemistry and Compound Management: Reference Standard for Regioisomer Identification

The distinct logP (−0.784) and melting point (211–213 °C) of the 3‑yl hydrochloride provide a clear analytical fingerprint for distinguishing it from the 4‑yl isomer (logP −1.692, m.p. 178–185 °C) [2]. This differentiation is critical in quality control laboratories and for ensuring the correct regioisomer is used in regulated studies. The 3‑yl compound can be reliably identified by reversed‑phase HPLC (retention time shift vs. 4‑yl) or by simple melting point determination.

High‑Throughput Screening and Combinatorial Chemistry: A Robust Building Block

The hydrochloride salt form ensures consistent solubility and weighability, meeting the requirements of automated compound management systems [3]. The compound's stability at room temperature simplifies storage logistics, making it a reliable choice for building diverse combinatorial libraries aimed at G‑protein‑coupled receptors and ion channels, as described in patent literature [4].

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